E3 ligase Ligand 18
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Overview
Description
E3 ligase Ligand 18 is a small molecule that binds to E3 ubiquitin ligases, which are enzymes involved in the ubiquitination process. Ubiquitination is a post-translational modification where ubiquitin proteins are attached to a substrate protein, marking it for degradation by the proteasome. This compound plays a crucial role in targeted protein degradation, making it a valuable tool in biochemical research and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E3 ligase Ligand 18 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may vary depending on the specific structure of the ligand, but common steps include:
Formation of the Core Structure: This step involves the construction of the core scaffold of the ligand using various organic reactions such as condensation, cyclization, and functional group transformations.
Functionalization: The core structure is then functionalized with specific groups that enhance its binding affinity to E3 ligases. This may involve reactions such as alkylation, acylation, and amination.
Final Coupling: The final step involves coupling the functionalized core structure with a linker or another molecule to complete the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control.
Chemical Reactions Analysis
Types of Reactions
E3 ligase Ligand 18 undergoes various chemical reactions, including:
Oxidation: The ligand can be oxidized to form different oxidation states, which may affect its binding affinity and activity.
Reduction: Reduction reactions can modify the ligand’s functional groups, potentially altering its properties.
Substitution: The ligand can undergo substitution reactions where specific functional groups are replaced with others, affecting its binding characteristics.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products may include oxidized or reduced forms of the ligand, as well as substituted derivatives with different functional groups.
Scientific Research Applications
E3 ligase Ligand 18 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool for studying the ubiquitination process and the role of E3 ligases in protein degradation.
Biology: The ligand is used to investigate the regulation of cellular processes by ubiquitination and to identify new targets for therapeutic intervention.
Medicine: this compound is explored as a potential therapeutic agent for diseases such as cancer, where dysregulation of protein degradation pathways is implicated.
Mechanism of Action
E3 ligase Ligand 18 exerts its effects by binding to E3 ubiquitin ligases, facilitating the transfer of ubiquitin to substrate proteins. This process involves the following steps:
Binding: The ligand binds to the E3 ligase, forming a complex.
Ubiquitin Transfer: The E3 ligase, in conjunction with ubiquitin-conjugating enzymes (E2s), transfers ubiquitin to the substrate protein.
Substrate Degradation: The ubiquitinated substrate is recognized by the proteasome and degraded, leading to the regulation of protein levels within the cell.
Comparison with Similar Compounds
E3 ligase Ligand 18 can be compared with other similar compounds, such as:
Cereblon Ligands: These ligands bind to the cereblon E3 ligase and are used in the development of PROTACs.
Von Hippel-Lindau Ligands: These ligands target the von Hippel-Lindau E3 ligase and are also used in PROTAC development.
Inhibitors of Apoptosis Proteins Ligands: These ligands bind to inhibitors of apoptosis proteins and modulate their activity.
This compound is unique in its specific binding affinity and selectivity for certain E3 ligases, making it a valuable tool for targeted protein degradation and therapeutic applications .
Properties
Molecular Formula |
C17H17ClN6O4S |
---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[[2-amino-9-[(4-chlorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C17H17ClN6O4S/c1-8(25)20-11(15(27)28)7-29-17-21-12-13(22-16(19)23-14(12)26)24(17)6-9-2-4-10(18)5-3-9/h2-5,11H,6-7H2,1H3,(H,20,25)(H,27,28)(H3,19,22,23,26)/t11-/m0/s1 |
InChI Key |
CEOFSRBWEZNKGM-NSHDSACASA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSC1=NC2=C(N1CC3=CC=C(C=C3)Cl)N=C(NC2=O)N)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSC1=NC2=C(N1CC3=CC=C(C=C3)Cl)N=C(NC2=O)N)C(=O)O |
Origin of Product |
United States |
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